(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the trifluoromethyl group and the nitrile group through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its quinazolinone core is known for its biological activity, and modifications to the trifluoromethyl and nitrile groups can lead to compounds with enhanced biological properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The quinazolinone core is a common motif in many drugs, and the addition of the trifluoromethyl and nitrile groups can enhance the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities.
Trifluoromethyl-substituted compounds: These compounds feature the trifluoromethyl group, which is known for its ability to enhance the pharmacokinetic properties of drugs.
Nitrile-containing compounds: These compounds contain the nitrile group, which is often used in medicinal chemistry for its ability to participate in various interactions.
Uniqueness
What sets (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile apart is the combination of these three functional groups in a single molecule. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-3-1-5-11(14)9-12(10-22)16-23-15-8-4-2-6-13(15)17(25)24-16/h1-9H,(H,23,24,25)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDGDKDWREFEK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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